3-(benzylsulfanyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile
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Overview
Description
3-(benzylsulfanyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazole ring, a benzylsulfanyl group, and an iodinated benzylidene hydrazinyl moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(benzylsulfanyl)propionic acid with hydrazine to form a hydrazide intermediate. This intermediate is then reacted with 3-iodobenzaldehyde under acidic conditions to form the hydrazone. Finally, the hydrazone undergoes cyclization with a thioamide to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfanyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiazole ring can be reduced to an amine.
Substitution: The iodine atom in the benzylidene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzylsulfanyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(benzylsulfanyl)-N-(chloroacetyl)valine: Another compound with a benzylsulfanyl group, but with different functional groups and applications.
3-(benzylsulfanyl)-1-propanol: A simpler compound with a benzylsulfanyl group, used in different chemical contexts.
Uniqueness
3-(benzylsulfanyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile is unique due to its combination of a thiazole ring, benzylsulfanyl group, and iodinated benzylidene hydrazinyl moiety. This unique structure imparts specific chemical properties and potential bioactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H13IN4S2 |
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Molecular Weight |
476.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-[(2E)-2-[(3-iodophenyl)methylidene]hydrazinyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C18H13IN4S2/c19-15-8-4-7-14(9-15)11-21-22-17-16(10-20)18(23-25-17)24-12-13-5-2-1-3-6-13/h1-9,11,22H,12H2/b21-11+ |
InChI Key |
GQNPYRYUYGJXBH-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NSC(=C2C#N)N/N=C/C3=CC(=CC=C3)I |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NSC(=C2C#N)NN=CC3=CC(=CC=C3)I |
Origin of Product |
United States |
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